Enthalpy of Formation vs. CBr4 and CBr2Cl2
The standard enthalpy of formation (ΔfH°(298.15 K)) for tribromochloromethane (CBr3Cl) is 63.8 ± 1.4 kJ/mol, which is substantially lower than that of its fully brominated analog, carbon tetrabromide (CBr4), at 115.02 ± 0.74 kJ/mol. It is, however, significantly higher than the more chlorinated analog, dibromodichloromethane (CBr2Cl2), at 12.4 ± 1.2 kJ/mol [1]. This places CBr3Cl in a distinct thermochemical class. Its formation enthalpy is also significantly more endothermic than that of bromotrichloromethane (CBrCl3), which has a value of -39.09 ± 0.54 kJ/mol [2]. This large difference in ΔfH° reflects the relative thermodynamic stability of the compounds and is a critical factor in predicting their behavior in high-temperature reactions or when evaluating potential energy release in certain applications.
| Evidence Dimension | Standard Enthalpy of Formation (ΔfH°(298.15 K), gas phase) |
|---|---|
| Target Compound Data | 63.8 ± 1.4 kJ/mol |
| Comparator Or Baseline | Carbon tetrabromide (CBr4, CAS 558-13-4): 115.02 ± 0.74 kJ/mol; Dibromodichloromethane (CBr2Cl2, CAS 594-18-3): 12.4 ± 1.2 kJ/mol; Bromotrichloromethane (CBrCl3, CAS 75-62-7): -39.09 ± 0.54 kJ/mol |
| Quantified Difference | CBr3Cl is -51.22 kJ/mol lower than CBr4, +51.4 kJ/mol higher than CBr2Cl2, and +102.89 kJ/mol higher than CBrCl3. |
| Conditions | Active Thermochemical Tables (ATcT) version 1.176 and 1.156, gas phase calculations. |
Why This Matters
This thermochemical data is essential for scientists modeling reaction energetics, designing safe synthetic routes, or evaluating the compound's suitability for applications sensitive to heat release or stability.
- [1] Argonne National Laboratory. Active Thermochemical Tables (ATcT) version 1.176. Enthalpy of Formation for CBr4, CCl2Br2, CBr3Cl. View Source
- [2] Argonne National Laboratory. Active Thermochemical Tables (ATcT) version 1.156. Enthalpy of Formation for CCl3Br. View Source
